2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound featuring a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate.
Formation of the Pyridine Ring: The trifluoromethyl-substituted pyridine can be synthesized through various methods, including the reaction of trifluoromethylated intermediates with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while substitution reactions on the pyridine ring can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .
Biology
The 1,3,4-oxadiazole ring is known for its bioisosteric properties, which can mimic carboxylic acids and amides, making it useful in the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry
Industrially, the compound can be used in the development of agrochemicals and materials science, where its unique properties can be leveraged to create new products with enhanced performance .
Mechanism of Action
The mechanism of action of 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, modulating their activity . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in medicinal chemistry for their pharmacological activities.
Trifluoromethyl-Substituted Pyridines: These compounds are known for their enhanced metabolic stability and bioavailability.
Uniqueness
What sets 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine apart is the combination of these three functional groups in a single molecule, providing a unique set of properties that can be exploited in various scientific and industrial applications .
Biological Activity
The compound 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a synthetic organic molecule that integrates a trifluoromethyl group, a pyridine ring, and an oxadiazole moiety. This unique structural combination has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Property | Value |
---|---|
Molecular Formula | C15H20F3N4O2 |
Molecular Weight | 342.32 g/mol |
IUPAC Name | This compound |
CAS Number | 2198358-74-4 |
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a broad spectrum of biological activities. The presence of the oxadiazole moiety in this compound is associated with various pharmacological effects:
- Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Compounds similar to this one have demonstrated cytotoxic effects against different cancer cell lines. For example, derivatives of oxadiazole have been reported to exhibit activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
- Anti-inflammatory Effects : The trifluoromethyl group is known to enhance the anti-inflammatory potential of compounds. Research has indicated that related oxadiazole derivatives possess anti-inflammatory activities by inhibiting cyclooxygenases (COX) .
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in various cellular processes .
- Receptor Modulation : It may also act on specific receptors involved in inflammatory and cancer pathways, potentially leading to reduced proliferation of tumor cells .
Case Studies
Several studies have highlighted the biological activity of compounds related to this structure:
- Antimicrobial Study : A study conducted by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives. Compounds were tested against Mycobacterium bovis with promising results indicating strong inhibition .
- Anticancer Activity : A recent publication demonstrated that 1,2,4-Oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 50 µM . The specific interactions and binding affinities were analyzed using molecular docking studies.
Summary of Findings
The compound this compound shows considerable promise in various therapeutic areas due to its unique chemical structure and associated biological activities:
Properties
IUPAC Name |
2-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-1-3-13(20-12)23-9-11-4-6-22(7-5-11)8-14-21-19-10-24-14/h1-3,10-11H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHWEIDPJIJAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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